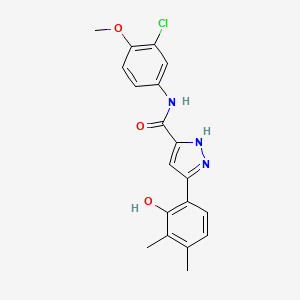

N-(N(sup 2)-((6,7-Dimethoxy-2-naphthalenyl)sulfonyl)-L-arginyl)-N-(2-methoxyethyl)glycine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It is a triblock copolymer consisting of a central hydrophobic block of polypropylene glycol flanked by two hydrophilic blocks of polyethylene glycol . This compound is widely used in various industries due to its unique properties, including its ability to form gels at body temperature and its excellent solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Poloxamer 407 is synthesized through the polymerization of ethylene oxide and propylene oxide . The process involves the sequential addition of these monomers to form the triblock structure. The reaction conditions typically include the use of a catalyst, such as potassium hydroxide, and controlled temperature and pressure to ensure the desired molecular weight and block lengths are achieved .

Industrial Production Methods

In industrial settings, the production of Poloxamer 407 involves large-scale polymerization reactors where the monomers are added in a controlled manner. The reaction mixture is then purified to remove any unreacted monomers and by-products. The final product is typically obtained as a white powder, which is then subjected to quality control tests to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Poloxamer 407 primarily undergoes physical interactions rather than chemical reactions due to its stable polymeric structure. it can participate in various processes such as emulsification, solubilization, and gel formation .

Common Reagents and Conditions

The common reagents used with Poloxamer 407 include water, organic solvents, and other surfactants. The conditions for these processes are typically mild, involving room temperature and atmospheric pressure .

Major Products Formed

The major products formed from the use of Poloxamer 407 are emulsions, gels, and micelles. These products are utilized in various applications, including drug delivery systems, cosmetics, and personal care products .

Scientific Research Applications

Poloxamer 407 has a wide range of scientific research applications:

Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

Medicine: It is used in drug delivery systems to enhance the solubility and bioavailability of poorly water-soluble drugs.

Mechanism of Action

Poloxamer 407 exerts its effects through its unique amphiphilic structure, which allows it to interact with both hydrophobic and hydrophilic substances . At low temperatures, Poloxamer 407 molecules exist as individual unimers surrounded by a hydration layer. As the temperature increases, the hydrophobic interactions among the polypropylene glycol blocks lead to the formation of micelles . This micellization process is responsible for its surfactant properties and its ability to form gels at body temperature .

Comparison with Similar Compounds

Poloxamer 407 is compared with other poloxamers such as Poloxamer 188, Poloxamer 105, and Poloxamer 108 . While all these compounds share a similar triblock copolymer structure, Poloxamer 407 is unique due to its specific block lengths and molecular weight, which confer its distinctive thermogelling properties . This makes it particularly suitable for applications requiring temperature-sensitive gel formation, such as drug delivery and bioprinting .

Properties

CAS No. |

66935-36-2 |

|---|---|

Molecular Formula |

C23H33N5O8S |

Molecular Weight |

539.6 g/mol |

IUPAC Name |

2-[[(2S)-5-(diaminomethylideneamino)-2-[(6,7-dimethoxynaphthalen-2-yl)sulfonylamino]pentanoyl]-(2-methoxyethyl)amino]acetic acid |

InChI |

InChI=1S/C23H33N5O8S/c1-34-10-9-28(14-21(29)30)22(31)18(5-4-8-26-23(24)25)27-37(32,33)17-7-6-15-12-19(35-2)20(36-3)13-16(15)11-17/h6-7,11-13,18,27H,4-5,8-10,14H2,1-3H3,(H,29,30)(H4,24,25,26)/t18-/m0/s1 |

InChI Key |

NWPBDBZSRAXKBY-SFHVURJKSA-N |

Isomeric SMILES |

COCCN(CC(=O)O)C(=O)[C@H](CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |

Canonical SMILES |

COCCN(CC(=O)O)C(=O)C(CCCN=C(N)N)NS(=O)(=O)C1=CC2=CC(=C(C=C2C=C1)OC)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-chlorophenyl)-5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14098751.png)

![Methyl 2-methoxy-6-[(E)-2-(4-phenyl-1,2,4-triazol-3-yl)vinyl]benzoate](/img/structure/B14098758.png)

![3-(2-chlorobenzyl)-1-methyl-8-(2-methylphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14098767.png)

![2-(2-Hydroxyethyl)-1-[3-methoxy-4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098778.png)

![1-(4-Ethoxyphenyl)-2-(pyridin-4-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098784.png)

![1,2,4-Triazine-3,5(2H,4H)-dione, 6-[(difluoromethyl)thio]-](/img/structure/B14098805.png)

![8-methoxy-5-methyl-3-[(4-phenylpiperazin-1-yl)methyl]-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B14098817.png)

![2-(2-Hydroxyethyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098841.png)

![7-Chloro-1-(3-chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098842.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B14098845.png)